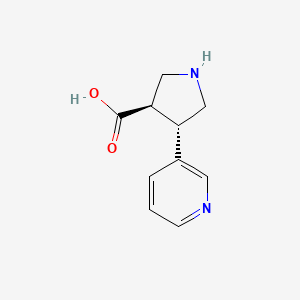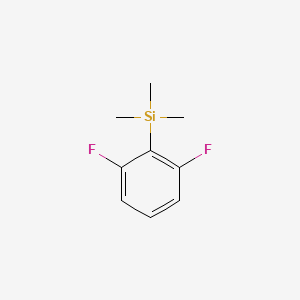
2,3-Dimethylbutane-2,3-diol hydrate
概述
描述
2,3-Dimethylbutane-2,3-diol hydrate, also known as pinacol hydrate, is an organic compound with the molecular formula C6H14O2. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its role in organic synthesis and its unique chemical properties.
作用机制
Target of Action
2,3-Dimethylbutane-2,3-diol hydrate, also known as Pinacol, is an organic compound that primarily interacts with other organic compounds in chemical reactions .
Mode of Action
Pinacol can undergo a reaction known as the Pinacol rearrangement . This is a method used in organic chemistry to convert a vicinal diol (a molecule with two hydroxyl groups on adjacent carbons) to a carbonyl compound (a molecule with a carbon double-bonded to an oxygen) under acidic conditions . The reaction proceeds through a positively charged intermediate, where a methyl group migrates from one carbon atom to another .
Biochemical Pathways
As an organic compound, Pinacol is involved in organic synthesis reactions rather than biochemical pathways . It can be used with borane and boron trichloride to produce useful synthetic intermediates such as pinacolborane, bis(pinacolato)diboron, and pinacolchloroborane .
Result of Action
The primary result of the action of this compound is the production of other organic compounds through reactions such as the Pinacol rearrangement . The exact products depend on the specific conditions and reactants involved in the reaction .
生化分析
Biochemical Properties
2,3-Dimethylbutane-2,3-diol hydrate plays a crucial role in various biochemical reactions. It interacts with enzymes such as borane and boron trichloride to produce synthetic intermediates like pinacolborane and bis(pinacolato)diboron . These interactions are essential for the synthesis of complex organic molecules. The compound’s vicinal diol structure allows it to participate in rearrangement reactions, making it a valuable reagent in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo rearrangement reactions can lead to changes in cellular function, impacting processes such as cell growth and differentiation. Studies have shown that this compound can modulate the activity of specific enzymes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can undergo dehydration reactions in the presence of water molecules, reducing energy barriers and facilitating the formation of new chemical bonds . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, highlighting the importance of monitoring its stability in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects may occur at high doses, emphasizing the need for careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase, playing a role in the production of optically pure 2,3-butanediol from glucose . These interactions affect metabolic flux and metabolite levels, making the compound a valuable tool in metabolic engineering.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutane-2,3-diol hydrate can be synthesized through several methods One common method involves the reduction of acetone using a metal catalyst such as magnesium in the presence of an acid
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of acetone. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product. The use of metal catalysts such as nickel or palladium is common in these reactions.
化学反应分析
Types of Reactions
2,3-Dimethylbutane-2,3-diol hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: It can be reduced to form hydrocarbons or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields hydrocarbons or alcohols.
Substitution: Forms halogenated compounds or other substituted derivatives.
科学研究应用
2,3-Dimethylbutane-2,3-diol hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2,3-Butanediol: Another vicinal diol with similar properties but different molecular structure.
Ethylene Glycol: A simpler diol with two hydroxyl groups on adjacent carbon atoms.
Propylene Glycol: Similar in structure but with different reactivity and applications.
Uniqueness
2,3-Dimethylbutane-2,3-diol hydrate is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its role in organic synthesis make it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2,3-dimethylbutane-2,3-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTYLFVPARJCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride](/img/structure/B3231902.png)

![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)
![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)
![(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B3231961.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)



![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)


